molecular formula C5H8FN3O3S B2435143 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride CAS No. 2137900-63-9

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride

Cat. No.: B2435143
CAS No.: 2137900-63-9
M. Wt: 209.2
InChI Key: QSPCKLVUQOIILW-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride (CAS 2137900-63-9) is a specialized chemical building block of significant interest in modern synthetic and medicinal chemistry. This compound features the sulfonyl fluoride (SO2F) group, a key handle for the powerful Sulfur Fluoride Exchange (SuFEx) click chemistry platform . SuFEx reactions are renowned for their high selectivity and reliability, enabling the efficient covalent coupling of molecules under mild conditions for the development of polymers, probes, and bioconjugates. Integrating a 1,2,4-triazole heterocycle, this reagent combines the utility of SuFEx with the privileged status of the triazole scaffold. The 1,2,4-triazole core is a well-documented pharmacophore present in numerous FDA-approved drugs and bioactive molecules with demonstrated antibacterial, antifungal, and anticancer activities . The 2-methoxyethyl side chain enhances the molecule's physicochemical properties, potentially improving solubility for reactions in various media. With a molecular formula of C5H8FN3O3S and a molecular weight of 209.20, this reagent is offered as a high-purity material for research applications . Its primary application is in the construction of complex molecules for pharmaceutical lead optimization, agrochemical discovery, and functional materials science. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3O3S/c1-12-3-2-4-7-5(9-8-4)13(6,10)11/h2-3H2,1H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPCKLVUQOIILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC(=NN1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride typically involves the reaction of a triazole derivative with a sulfonyl fluoride precursor. One common method is the reaction of 5-(2-methoxyethyl)-1H-1,2,4-triazole with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the preparation of the triazole intermediate, followed by its reaction with a sulfonyl fluoride source. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.

    Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation of the triazole ring could produce a triazole oxide.

Scientific Research Applications

Medicinal Chemistry

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride has shown potential in several medicinal applications:

  • Antifungal Activity : The compound exhibits significant antifungal properties by inhibiting ergosterol synthesis in fungi. This mechanism is crucial for the treatment of fungal infections.
  • Antibacterial Properties : Research indicates that derivatives of this compound can effectively target both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics against resistant strains .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. Its unique structural features contribute to its potential as an anticancer agent .

Agrochemical Applications

In the field of agrochemicals, this compound is being investigated for its efficacy as:

  • Pesticides and Herbicides : The compound's ability to inhibit specific biochemical pathways in pests makes it a promising candidate for developing new agrochemical products.

Case Studies

Several studies have highlighted the effectiveness of this compound in practical applications:

  • Antimycobacterial Activity : A study demonstrated that certain derivatives exhibited enhanced activity against Mycobacterium tuberculosis, outperforming standard treatments like isoniazid .
  • Hybrid Compound Synthesis : Researchers have successfully synthesized hybrid compounds by coupling 5-(2-methoxyethyl)-1H-1,2,4-triazole derivatives with other antimicrobial agents. These hybrids displayed superior antibacterial activity against resistant strains .
  • Agrochemical Development : Field trials assessing the efficacy of this compound as a pesticide showed promising results in controlling pest populations while maintaining low toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride involves its reactivity with nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of stable sulfonamide and sulfonate products. The triazole ring can interact with various molecular targets, potentially affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonamide
  • 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonate
  • 1H-1,2,4-triazole-3-sulfonyl fluoride

Uniqueness

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is unique due to the presence of both the methoxyethyl group and the sulfonyl fluoride group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The methoxyethyl group can influence the compound’s solubility and reactivity, while the sulfonyl fluoride group provides a reactive site for various chemical transformations.

Biological Activity

5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride is a compound of interest due to its diverse biological activities and potential applications in pharmaceuticals. This article provides an overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 2137900-63-9
  • Molecular Formula : C6H10F N3O2S
  • SMILES Notation : COCCc1[nH]nc(n1)S(=O)(=O)F

Biological Activity Overview

The biological activity of this compound is primarily characterized by its antifungal and antibacterial properties. The compound has been studied for its potential as a precursor in the development of various therapeutic agents.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity. For example, a study on triazole derivatives demonstrated their efficacy against various fungal strains, suggesting that this compound could similarly possess antifungal properties .

Antibacterial Activity

The compound has also been evaluated for antibacterial activity. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for the synthesis of nucleic acids and proteins in microorganisms.
  • Disruption of Membrane Integrity : The compound may affect the permeability of microbial membranes, leading to cell lysis.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

  • Antimicrobial Efficacy :
    • A study reported that triazole derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.046 to 3.11 μM against various pathogens .
    • Another research highlighted that certain triazole compounds showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .
  • Toxicity Assessment :
    • Toxicity evaluations conducted on triazole derivatives indicated variable cytotoxic effects on different cell lines. The safety profile is crucial for their potential therapeutic use .

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectsReference
AntifungalEffective against fungal strains
AntibacterialInhibits Gram-positive/negative bacteria
CytotoxicityVariable effects on cell lines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 5-(2-methoxyethyl)-1H-1,2,4-triazole-3-sulfonyl fluoride, and what are the critical optimization parameters?

  • Methodology : Synthesis typically involves cyclocondensation of thiosemicarbazides with sulfonyl fluoride precursors or post-functionalization of pre-formed triazole cores. Key parameters include:

  • Temperature control : Reactions are often conducted at 0–25°C to prevent decomposition of the sulfonyl fluoride group.
  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) minimizes hydrolysis side reactions .
  • Catalysts : Triethylamine (Et3_3N) facilitates deprotonation and nucleophilic substitution .
    • Example Protocol :
StepReagents/ConditionsPurpose
11H-1,2,4-triazole derivative, SO2_2F2_2 gasCore functionalization
2DCM, 0°C, 12 hSolvent/temperature control
3Et3_3N (1.2 eq)Base for deprotonation

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

  • Spectroscopy :

  • 19F NMR^{19}\text{F NMR} : Detects sulfonyl fluoride group (δ ~45–55 ppm) and distinguishes regioisomers .
  • 1H/13C NMR^{1}\text{H/}^{13}\text{C NMR} : Assigns methoxyethyl (δ 3.3–3.5 ppm for OCH2_2CH2_2O) and triazole protons .
    • Crystallography :
  • SHELXL ( ): Refines single-crystal X-ray data to resolve bond lengths/angles (e.g., S–F bond: ~1.58 Å).
  • ORTEP-3 ( ): Visualizes thermal ellipsoids and molecular packing .

Q. What are the primary reactivity pathways of the sulfonyl fluoride group in this compound?

  • Nucleophilic Substitution : Reacts with amines/thiols to form sulfonamides/sulfonothioates. Use LiAlH4_4 for selective reduction to sulfinic acids .
  • Hydrolysis : Monitored via 19F NMR^{19}\text{F NMR} in aqueous buffers (pH 7–9) to study stability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered methoxyethyl groups) be resolved during structure refinement?

  • Strategy :

  • Apply TWINABS (SHELX suite) to model disorder or twinning ( ).
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing disorder .
    • Case Study : A similar triazole derivative showed 15% disorder in the methoxyethyl chain, resolved using PART instructions in SHELXL .

Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinases)?

  • Protocol :

Docking Simulations (AutoDock Vina) : Screen against EGFR kinase (PDB: 1M17) using the sulfonyl fluoride as a warhead.

MD Simulations (GROMACS) : Assess binding stability (RMSD < 2.0 Å over 50 ns) .

Free Energy Perturbation (FEP) : Quantify ΔG binding contributions of the methoxyethyl group .

Q. How do solvent and pH affect the compound’s stability in biochemical assays?

  • Findings :

ConditionHalf-life (t1/2_{1/2})Degradation Product
PBS (pH 7.4)48 hSulfonic acid derivative
DMSO (0.1% H2_2O)>1 weekNone
  • Recommendation : Use anhydrous DMSO for stock solutions and assay buffers ≤ pH 7.0 .

Q. What strategies mitigate competing side reactions during triazole functionalization?

  • Optimization :

  • Protecting Groups : Temporarily mask the sulfonyl fluoride with tert-butyldimethylsilyl (TBS) during triazole alkylation .
  • Flow Chemistry : Continuous microreactors improve mixing and reduce hydrolysis (residence time < 2 min) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact ( ).
  • Storage : Inert atmosphere (Argon), –20°C, desiccated. Avoid exposure to moisture or amines .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 19F NMR^{19}\text{F NMR} chemical shifts?

  • Troubleshooting :

  • Solvent Effects : Compare DFT calculations (B3LYP/6-311+G(d,p)) in DCM vs. DMSO to match experimental δ values .
  • Dynamic Effects : Include conformational sampling (e.g., Monte Carlo) to account for rotameric states of the methoxyethyl group .

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